molecular formula C14H20N2O2 B3159600 Benzyl methyl(piperidin-3-yl)carbamate CAS No. 863248-57-1

Benzyl methyl(piperidin-3-yl)carbamate

Cat. No.: B3159600
CAS No.: 863248-57-1
M. Wt: 248.32 g/mol
InChI Key: KZAPWAGMBADXOQ-UHFFFAOYSA-N
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Description

Benzyl methyl(piperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl methyl(piperidin-3-yl)carbamate typically involves the reaction of benzyl chloride with methyl(piperidin-3-yl)amine in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

    Step 1: Benzyl chloride is reacted with methyl(piperidin-3-yl)amine.

    Step 2: The reaction mixture is heated under reflux with sodium carbonate as the base.

    Step 3: The product, this compound, is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl(piperidin-3-yl)amine.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl methyl(piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl methyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the piperidine ring, making it less complex.

    Methyl carbamate: Simpler structure without the benzyl and piperidine groups.

    Piperidinyl carbamate: Contains the piperidine ring but lacks the benzyl group.

Uniqueness

Benzyl methyl(piperidin-3-yl)carbamate is unique due to the presence of both the benzyl and piperidine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl N-methyl-N-piperidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAPWAGMBADXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246737
Record name Phenylmethyl N-methyl-N-3-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-57-1
Record name Phenylmethyl N-methyl-N-3-piperidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863248-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-methyl-N-3-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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